N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE
Description
Properties
IUPAC Name |
N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c21-20(22,23)16-2-1-3-18(12-16)30(28,29)25-13-14-4-6-15(7-5-14)19(27)26-17-8-10-24-11-9-17/h1-12,25H,13H2,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXFZBDKUSLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target compound features a benzamide core linked to a pyridin-4-yl group and a 3-(trifluoromethyl)benzenesulfonamido-methyl substituent. Retrosynthetic decomposition suggests three key intermediates:
- 4-(Aminomethyl)benzoic acid (for the benzamide backbone).
- 3-(Trifluoromethyl)benzenesulfonyl chloride (for sulfonamide installation).
- Pyridin-4-amine (for the terminal amide group).
Critical challenges include regioselective sulfonamidation and avoiding side reactions during amide coupling.
Synthesis of 4-(Aminomethyl)benzoic Acid
Gabriel Synthesis Pathway
4-(Bromomethyl)benzoic acid is treated with phthalimide potassium salt in dimethylformamide (DMF) at 80°C for 12 hours, yielding 4-(phthalimidomethyl)benzoic acid. Hydrazinolysis with hydrazine hydrate in ethanol releases the free amine, achieving 85% purity after recrystallization.
Sulfonamide Formation with 3-(Trifluoromethyl)benzenesulfonyl Chloride
Reaction Conditions
4-(Aminomethyl)benzoic acid (1.0 equiv) and 3-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) are combined in dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature for 6 hours. The product, 4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzoic acid, is isolated via aqueous workup (90% yield).
Table 1: Sulfonamidation Optimization
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 90 |
| Pyridine | THF | RT | 72 |
| NaHCO₃ | Acetone | 40°C | 65 |
Amide Coupling with Pyridin-4-amine
Carbodiimide-Mediated Coupling
The carboxylic acid (1.0 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF. Pyridin-4-amine (1.2 equiv) is added, and the reaction proceeds at room temperature for 24 hours. Chromatographic purification (SiO₂, EtOAc/hexanes) affords the final compound in 82% yield.
Acid Chloride Route
4-{[3-(Trifluoromethyl)benzenesulfonamido]methyl}benzoic acid is treated with thionyl chloride (2.0 equiv) in toluene under reflux for 3 hours. The resultant acid chloride is reacted with pyridin-4-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA, 3.0 equiv), yielding 88% product after recrystallization from ethanol.
Critical Process Analytics and Validation
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 5.6 Hz, 2H, pyridine-H), 7.92 (s, 1H, sulfonamide-H), 7.85–7.45 (m, 7H, aromatic-H), 4.42 (s, 2H, CH₂).
- HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Impurity Profiling
Major byproducts include:
- N-(Pyridin-4-yl)-4-(methylaminomethyl)benzamide (from incomplete sulfonamidation).
- Bis-sulfonamide adducts (from excess sulfonyl chloride).
Scale-Up Considerations
- Solvent Recovery : DCM and THF are recycled via fractional distillation (≥95% recovery).
- Catalyst Load Reduction : Palladium-based catalysts (where used in precursor synthesis) are minimized to 0.5 mol% without yield loss.
Chemical Reactions Analysis
Types of Reactions
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(PYRIDIN-4-YL)-4-{[3-(TRIFLUOROMETHYL)BENZENESULFONAMIDO]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Structural Analogs with Trifluoromethyl and Benzamide Motifs
Key Observations :
- Trifluoromethyl Position : The 3-CF₃ group on the benzene ring (as in the target compound) is associated with improved binding affinity in sulfonamide derivatives (), but substituents on adjacent positions (e.g., methyl or halogens) may reduce affinity .
- Sulfonamido vs. Alternative Linkers : The sulfonamido group in the target compound likely enhances solubility compared to methylthio or halogenated linkers (), though it may reduce membrane permeability due to polarity .
- Core Modifications: Replacing benzamide with imidazolidinone (deutenzalutamide) shifts activity toward androgen receptor antagonism, highlighting the importance of the core structure in target specificity .
Pharmacokinetic and Physicochemical Comparisons
Key Findings :
- Amorphous Forms : highlights that amorphous forms of trifluoromethylbenzamide derivatives (e.g., deutenzalutamide analogs) exhibit improved dissolution rates, suggesting that the target compound’s bioavailability could be optimized via similar formulations .
- Binding Affinity : Trifluoromethyl substitutions in the N'-(3-CF₃-phenyl) group () improve affinity for the PCP binding site, but methyl or halogen substituents at the 5- or 6-positions reduce efficacy, emphasizing the sensitivity of CF₃ placement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
